molecular formula C9H15ClN2O2S B1520985 N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride CAS No. 20228-51-7

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride

Cat. No. B1520985
CAS RN: 20228-51-7
M. Wt: 250.75 g/mol
InChI Key: JTBBYHZLENSNRJ-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride” likely contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a methyl group (-CH3) and a sulfonamide group (-SO2NH2). The sulfonamide group is attached to an ethylamine group (-CH2CH2NH2). The compound is a hydrochloride, indicating it is a salt with a chloride ion.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzene derivative with a sulfonamide. The exact method would depend on the specific starting materials and reaction conditions.



Molecular Structure Analysis

The molecular structure would be based on the benzene ring, with the various substituents attached at the appropriate positions. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amino group (-NH2) can act as a base or nucleophile, and the sulfonamide group can participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be polar due to the presence of the sulfonamide and amino groups, and it may be soluble in water due to the presence of the hydrochloride salt.


Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives of N-(2-aminoethyl)-4-methylbenzenesulfonamide have been explored for their antimicrobial and antifungal activities. For instance, a novel compound synthesized from a related sulfonamide showed significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobials (Vanparia et al., 2010).

Chemical Synthesis and Drug Development

The versatility of N-(2-aminoethyl)-4-methylbenzenesulfonamide and its derivatives in chemical synthesis is evident from their use in preparing secondary amines, showcasing their role as intermediates in organic synthesis. Such compounds have been utilized for the synthesis of complex molecules, indicating their importance in drug development and medicinal chemistry (Fukuyama et al., 1995).

Anticancer Research

Derivatives of N-(2-aminoethyl)-4-methylbenzenesulfonamide have been studied for their anticancer activities, particularly in inhibiting human carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis. Some synthesized derivatives showed promising inhibitory activities against these isozymes, suggesting potential applications in anticancer therapy (Żołnowska et al., 2018).

Cell Cycle Inhibition and Oncolytic Properties

Investigations into the oncolytic properties of sulfonamide derivatives have identified compounds that can act as potent cell cycle inhibitors, progressing to clinical trials for their antitumor activities. These findings demonstrate the therapeutic potential of such compounds in cancer treatment (Owa et al., 2002).

Diagnostic and Bioimaging Tools

The development of fluorescent probes based on sulfonamide derivatives for selective detection of biomolecules like glutathione and cysteine in living cells showcases another application area. These probes offer tools for biological research and diagnostics, emphasizing the utility of N-(2-aminoethyl)-4-methylbenzenesulfonamide derivatives in bioimaging (Wei et al., 2013).

Safety And Hazards

As with any chemical compound, handling “N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.


Future Directions

The potential applications of “N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride” would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science.


Please note that this is a general analysis based on the name of the compound. For a more accurate and detailed analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

N-(2-aminoethyl)-4-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBBYHZLENSNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride

CAS RN

20228-51-7
Record name N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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